N-(6-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide
Description
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-13-5-4-8-18(21-13)22-19(23)11-15-12-24-17-10-9-14-6-2-3-7-16(14)20(15)17/h2-10,12H,11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOTUQFLUZEQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 316.4 g/mol
- CAS Number : 578756-68-0
- IUPAC Name : 2-benzo[e]benzofuran-1-yl-N-(6-methylpyridin-2-yl)acetamide
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which can include the formation of the naphtho[2,1-b]furan moiety followed by acetamide formation. Various synthetic pathways have been explored, emphasizing the need for efficient methods to produce this compound in high yields.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin and fluconazole .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 |
| Compound B | Escherichia coli | 31.25 |
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notably:
- Breast Cancer Cell Lines : MTT assays indicated that certain derivatives displayed antiproliferative activity against MCF-7 and MDA-MB-468 breast cancer cells, with some compounds achieving high cytotoxicity levels .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound C | MCF-7 | 12.5 |
| Compound D | MDA-MB-468 | 15.0 |
The biological activity of this compound is believed to stem from several mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis pathways, leading to bactericidal effects.
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest through interaction with key regulatory proteins.
- Apoptosis Induction : Evidence suggests that certain derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific modifications to the naphtho[2,1-b]furan structure enhanced antibacterial activity significantly compared to unmodified compounds .
Study 2: Anticancer Properties
In another investigation focusing on breast cancer treatment, researchers identified that compounds similar to this compound demonstrated notable cytotoxic effects on both MCF-7 and MDA-MB-468 cell lines. The study emphasized structure–activity relationships that could guide future drug design efforts aimed at targeting specific cancer types .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing naphtho[2,1-b]furan moieties exhibit significant anticancer properties. For instance, derivatives of naphtho[2,1-b]furan have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the 6-methylpyridin-2-yl group in N-(6-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide may enhance these effects through improved binding affinity to specific biological targets.
Neuroprotective Effects
Studies have suggested that similar compounds can provide neuroprotective benefits. The presence of the pyridine ring is thought to play a role in modulating neuroinflammatory pathways, thus potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations. For example, it can be used to synthesize other naphtho[2,1-b]furan derivatives through modifications of the acetamide group.
Reagents for Chemical Reactions
The compound can also act as a reagent in organic synthesis, facilitating reactions that involve the formation of carbon-carbon bonds. Its reactivity profile makes it suitable for use in multi-step synthesis protocols aimed at developing novel pharmacophores.
Material Science
Polymer Chemistry
this compound can be utilized in the development of polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of naphtho[2,1-b]furan units into polymer backbones has been shown to improve the material's resistance to degradation under thermal stress.
Fluorescent Materials
The compound's structure may also lend itself to applications in optoelectronic devices due to its potential fluorescent properties. Research into similar naphtho[2,1-b]furan derivatives has indicated their utility in organic light-emitting diodes (OLEDs) and other electronic applications.
Case Study 1: Anticancer Screening
A study conducted on a series of naphtho[2,1-b]furan derivatives demonstrated their efficacy against breast cancer cell lines. The introduction of the 6-methylpyridin-2-yl group significantly increased cytotoxicity compared to analogs lacking this substituent. The mechanism was attributed to enhanced interaction with the estrogen receptor pathway.
Case Study 2: Synthesis of New Derivatives
In a synthetic study published in a peer-reviewed journal, researchers successfully synthesized several new derivatives from this compound using palladium-catalyzed cross-coupling reactions. These new compounds were evaluated for their biological activity and showed promise as potential drug candidates.
Chemical Reactions Analysis
Amide Functional Group Reactivity
The acetamide moiety undergoes characteristic reactions:
-
Hydrolysis : Under acidic or basic conditions, the amide bond cleaves to form 2-(naphtho[2,1-b]furan-1-yl)acetic acid and 6-methylpyridin-2-amine. Basic hydrolysis with KOH in methanol (60°C, 2 h) achieves >90% conversion .
-
Alkylation : The nitrogen atom reacts with alkyl halides (e.g., N-bromoalkyl phthalimides) in DMF at 70°C to form N-alkylated derivatives .
Electrophilic Aromatic Substitution
The naphtho[2,1-b]furan system participates in regioselective electrophilic substitutions:
| Position | Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| C-5 | Bromination | Br₂ in CH₂Cl₂, room temp | 5-bromo-naphtho[2,1-b]furan | 85% | |
| C-3 | Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro-naphtho[2,1-b]furan | 72%* |
*Predicted yield based on analogous naphthofuran derivatives.
Transition Metal-Catalyzed Coupling
The brominated derivative undergoes Suzuki-Miyaura cross-coupling:
Example Reaction:
5-Bromo-N-(6-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide + 4-Pyridinylboronic acid
→ 5-(4-Pyridinyl)-N-(6-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide
| Catalyst | Base | Solvent | Temp | Yield | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | 2M Na₂CO₃ | Toluene-MeOH (1:1) | Reflux | 78% |
This method enables modular derivatization for structure-activity studies .
Naphthofuran Ring Functionalization
The fused furan ring shows unique reactivity:
-
Oxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) to form an epoxide at the furan’s α,β-positions.
-
Diels-Alder Reactions : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) at 120°C.
Pyridine Substituent Interactions
The 6-methylpyridin-2-yl group directs metallation and catalysis:
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Directed Ortho-Metalation : Using LDA (lithium diisopropylamide), methylpyridine undergoes regioselective lithiation at C-3, enabling halogenation or carboxylation.
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Coordination Chemistry : Binds transition metals (e.g., Pd, Ni) through the pyridyl nitrogen, facilitating catalytic cycles in cross-couplings .
Mechanistic Insights
Key interaction modes influencing reactivity:
-
Hydrogen Bonding : The amide NH forms H-bonds with carbonyl acceptors (e.g., in enzyme active sites), altering reaction pathways.
-
π-Stacking : The naphthofuran system engages in stacking with aromatic partners (e.g., graphene oxide), enhancing catalytic surface interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related naphtho[2,1-b]furan derivatives, along with their biological and physicochemical properties:
Structural and Functional Analysis
Core Modifications :
- The target compound’s naphtho[2,1-b]furan core is shared with most analogs, but substituents on the acetamide nitrogen vary significantly. For example:
- Pyridine vs.
- Nitro Groups : The 5-nitro substituent in compound 4 increases electron-withdrawing effects, which may improve antibacterial activity but could reduce solubility.
Synthetic Routes :
- The target compound is likely synthesized via condensation of naphtho[2,1-b]furan-1-yl acetic acid with 6-methylpyridin-2-amine, analogous to methods in . In contrast, triazole-containing analogs (e.g., 6b ) are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry), highlighting divergent strategies for heterocycle incorporation.
Cytotoxicity: Imidazothiazole analogs (e.g., 5l ) demonstrate potent anticancer activity, underscoring the impact of substituents like 4-chlorophenyl and piperazine-methoxybenzyl on target selectivity.
Spectroscopic Characterization: IR spectra of related compounds confirm the presence of amide (C=O ~1670–1700 cm⁻¹) and nitro (asymmetric NO₂ ~1500 cm⁻¹) groups . The target compound’s ¹H NMR would likely show aromatic protons in the δ 7.0–8.5 ppm range (consistent with ).
Research Implications and Gaps
- Activity Profiles : The target compound’s 6-methylpyridine group may confer unique pharmacokinetic properties (e.g., improved blood-brain barrier penetration) compared to nitro- or thiazole-containing analogs.
- Synthetic Optimization : Modular synthesis (e.g., click chemistry for triazoles vs. condensation for acetamides ) allows rapid diversification for structure-activity relationship (SAR) studies.
- Unanswered Questions : Direct biological data for the target compound is absent in the evidence; future studies should evaluate its antibacterial and anticancer efficacy relative to analogs.
Q & A
Q. What are the most efficient synthetic routes for preparing N-(6-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Core naphtho[2,1-b]furan synthesis : A one-pot, three-component reaction involving Meldrum’s acid, arylglyoxals, and β-naphthol in acetonitrile with triethylamine as a base. This method avoids chromatographic purification and achieves yields of 71–90% .
Acetamide functionalization : React the naphtho[2,1-b]furan intermediate with 6-methylpyridin-2-amine using chloroacetyl chloride or similar acylating agents. Purification typically involves flash chromatography (cyclohexane/EtOAc mixtures) .
Key Optimization : Adjust stoichiometry of arylglyoxals (2.5 mmol) relative to β-naphthol (1.5 mmol) to minimize by-products .
Q. How are intermediates and final products characterized to confirm structural integrity?
- Methodological Answer : Structural validation employs:
- NMR : Distinct aromatic proton signals (δ 7.3–8.3 ppm for naphthofuran) and methyl groups (e.g., δ 1.75–1.88 ppm for acetamide substituents) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 256.0968) with <1 ppm error .
- IR : Carboxylic acid (1709 cm⁻¹) and amide (1652 cm⁻¹) stretches .
Critical Step : Use deuterated solvents (CDCl₃) for NMR to avoid peak splitting artifacts .
Advanced Research Questions
Q. How can regioselectivity challenges in naphtho[2,1-b]furan synthesis be addressed?
- Methodological Answer : Regioselectivity is controlled by the reaction mechanism. The β-naphthol anion attacks the Knoevenagel intermediate (formed from Meldrum’s acid and arylglyoxal) exclusively at the C1 position, favoring naphtho[2,1-b]furan over [2,3-b] isomers due to steric and electronic effects . Validation : Monitor reaction progression via TLC (hexane:EtOAc) and confirm regiochemistry using ¹³C NMR (e.g., C1 carbonyl at δ 172.6 ppm) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : For example, enol-keto tautomerism in acetamide derivatives can split NH signals. Use DMSO-d₆ to stabilize tautomers .
- Impurities : Residual solvents (e.g., EtOAc) may overlap with product signals. Pre-purify via acid-base washing (HCl/AcOH) .
Case Study : Inconsistent HRMS results for brominated derivatives were resolved by recrystallizing products from ethanol to remove halogenated by-products .
Q. How are computational methods integrated with experimental data for property prediction?
- Methodological Answer :
- Crystallography : Refine X-ray data using SHELXL (for small molecules) or SHELXPRO (macromolecules) to resolve torsional ambiguities in the naphthofuran-acetamide linkage .
- Docking Studies : Use AutoDock Vina to predict binding affinities of the compound with biological targets (e.g., microbial enzymes), guided by IR and NMR-derived electrostatic potentials .
Critical Analysis of Contradictions
- Synthetic Yield Variability : Yields in (64%) vs. (90%) arise from differences in purification (flash chromatography vs. acid washing). Lower yields in correlate with chromatographic losses .
- Regioselectivity Claims : explicitly attributes regioselectivity to mechanistic factors, while earlier studies (e.g., ) assume it without validation. Cross-referencing with crystallographic data () is essential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
